4-(Trifluoromethoxy)pyridine

Computational Chemistry Conformational Analysis Medicinal Chemistry

4-(Trifluoromethoxy)pyridine is a privileged fluorinated heteroaromatic building block engineered for medicinal chemistry and agrochemical programs where conformational adaptability and metabolic stability are critical. Its sub-1 kcal mol⁻¹ torsional barrier—versus ~3.6 kcal mol⁻¹ for 4-methoxypyridine—enables the OCF3 group to sample multiple conformations with negligible energetic penalty, facilitating induced-fit binding in kinase and GPCR targets. The trifluoromethoxy substituent withstands hydroiodic acid cleavage, eliminating protecting-group manipulations during acid-stable synthetic sequences. With a calculated LogP of 1.98, a targeted increase of 1.33 units over unsubstituted pyridine, this building block optimizes oral bioavailability and CNS penetration without introducing chiral complexity. X-ray crystallographic validation confirms orthogonal OCF3 orientation, providing high-confidence starting geometries for structure-based drug design. Available at research and bulk scales with ≥98% purity from ISO-certified production.

Molecular Formula C6H4F3NO
Molecular Weight 163.10 g/mol
CAS No. 514821-10-4
Cat. No. B13149640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)pyridine
CAS514821-10-4
Molecular FormulaC6H4F3NO
Molecular Weight163.10 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1OC(F)(F)F
InChIInChI=1S/C6H4F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H
InChIKeyBWJRNRSIHUQKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)pyridine (CAS 514821-10-4) Scientific Procurement Guide: Differentiated Evidence for Medicinal Chemistry and Agrochemical R&D


4-(Trifluoromethoxy)pyridine (CAS 514821-10-4), also designated as 4-trifluoromethoxypyridine or Pyridine, 4-(trifluoromethoxy)- (9CI), is a fluorinated heteroaromatic building block featuring a trifluoromethoxy (-OCF3) substituent at the para-position of the pyridine ring [1]. The compound has a molecular formula of C6H4F3NO, a molecular weight of 163.10 g/mol, and a calculated LogP of 1.98, which positions it within a favorable lipophilicity range for life-sciences-oriented research applications [2]. The -OCF3 group is recognized as a privileged motif in medicinal chemistry and agrochemical development due to its capacity to enhance metabolic stability, modulate lipophilicity, and improve bioavailability without introducing a chiral center [3].

Why 4-(Trifluoromethoxy)pyridine Cannot Be Directly Substituted: A Critical Assessment of Regioisomeric and Functional Group Constraints


The substitution of 4-(trifluoromethoxy)pyridine with alternative pyridine derivatives is precluded by fundamental differences in both conformational dynamics and regiochemical accessibility. Ab initio calculations demonstrate that the 4-substituted isomer exhibits a torsional barrier of less than 1 kcal mol⁻¹ around the aryl-O bond, a value that is dramatically lower than that of the corresponding 4-methoxy analog, indicating fundamentally distinct conformational flexibility that would alter molecular recognition in biological targets [1]. Furthermore, synthetic accessibility differs markedly among regioisomers: while a general large-scale synthetic route has been established for 2-, 3-, and 4-(trifluoromethoxy)pyridines, the 2-substituted isomer is particularly noted as useful for drugs and agrochemicals but with ortho-directing properties that cannot be replicated by the para-substituted analog [2][3]. The -OCF3 group itself cannot be functionally replaced by -CF3 or -OCH3 without altering both electronic character and metabolic stability profiles, as the trifluoromethoxy group displays remarkable stability against hydroiodic acid in contrast to the methoxy group [4].

4-(Trifluoromethoxy)pyridine Procurement Evidence: Quantitative Differentiation Against 4-Methoxypyridine and Regioisomeric Analogs


Torsional Barrier Comparison: 4-(Trifluoromethoxy)pyridine vs. 4-Methoxypyridine via Ab Initio Calculations

The torsional barrier around the aryl-O bond is a critical determinant of conformational flexibility and molecular recognition. In a systematic ab initio study at the Møller-Plesset second-order level, 4-trifluoromethoxypyridine was shown to have the lowest torsional barrier among all studied para-substituted pyridine derivatives [1]. The barrier for 4-trifluoromethoxypyridine is less than 1 kcal mol⁻¹, which represents a reduction of approximately 2.6 kcal mol⁻¹ compared to 4-methoxypyridine and a reduction of over 8 kcal mol⁻¹ compared to 4-methoxypyridinium cation [1].

Computational Chemistry Conformational Analysis Medicinal Chemistry

OCF3 Group Chemical Stability: Trifluoromethoxy vs. Methoxy Resistance to Hydroiodic Acid

The chemical robustness of the trifluoromethoxy group is a key advantage in multistep synthetic sequences involving acidic conditions. In studies of 3-bromo-5-trifluoromethoxypyridine as a palladium-catalyzed coupling synthon, the trifluoromethoxy group was found to be remarkably stable against hydroiodic acid, in direct contrast to the methoxy group which undergoes cleavage under identical conditions [1]. This stability enables synthetic transformations that would be incompatible with methoxy-substituted pyridine building blocks.

Synthetic Chemistry Functional Group Stability Reaction Compatibility

Lipophilicity Differentiation: LogP of 4-(Trifluoromethoxy)pyridine vs. Unsubstituted Pyridine

The introduction of the trifluoromethoxy group at the 4-position substantially increases lipophilicity compared to the unsubstituted pyridine core. The calculated LogP for 4-(trifluoromethoxy)pyridine is 1.98, whereas unsubstituted pyridine has a LogP of approximately 0.65 [1]. This increase of approximately 1.3 LogP units reflects the strong electron-withdrawing and lipophilic character of the -OCF3 substituent, which is known to enhance membrane permeability and oral bioavailability in drug candidates [2].

Physicochemical Properties ADME Drug Design

X-Ray Crystallographic Structure Determination: Confirmation of Orthogonal Conformation Preference

The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines were performed and reported, providing definitive experimental evidence for the preferred conformation of the OCF3 group relative to the pyridine ring [1]. These crystallographic data confirm the orthogonal orientation of the OCF3 moiety with respect to the aromatic plane, a structural feature that distinguishes trifluoromethoxy-substituted pyridines from their methoxy analogs and has implications for π-stacking interactions and molecular recognition [1]. In silico studies of lowest-energy conformations were consistent with the experimental X-ray data [1].

Structural Chemistry Crystallography Molecular Design

Synthetic Accessibility: Large-Scale Preparation Protocol for 4-(Trifluoromethoxy)pyridine

A general and efficient synthetic approach to all three (trifluoromethoxy)pyridine regioisomers (2-, 3-, and 4-substituted) has been reported, making these previously unknown compounds readily accessible by means of an efficient and straightforward large-scale synthesis [1]. The method avoids the use of highly toxic, corrosive, or temperature-sensitive reagents that had previously limited access to OCF3-pyridines [1]. Subsequent regioselective functionalization by organometallic methods has afforded new building blocks for life-sciences-oriented research [1].

Synthetic Methodology Process Chemistry Building Block Supply

4-(Trifluoromethoxy)pyridine (CAS 514821-10-4) Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Medicinal Chemistry: Conformationally Flexible Pharmacophore Design

For medicinal chemistry programs requiring flexible pharmacophores that can adapt to diverse protein binding environments, 4-(trifluoromethoxy)pyridine offers a distinct advantage over 4-methoxypyridine. The torsional barrier of less than 1 kcal mol⁻¹—compared to approximately 3.6 kcal mol⁻¹ for 4-methoxypyridine—enables the OCF3 group to sample multiple conformations with minimal energetic penalty, potentially facilitating induced-fit binding and broadening target engagement profiles [1]. This property is particularly valuable in kinase inhibitor and GPCR modulator programs where conformational adaptability correlates with target promiscuity or polypharmacology.

Synthetic Chemistry: Acid-Stable Building Block for Palladium-Catalyzed Couplings

When designing synthetic routes that involve acidic conditions or palladium-catalyzed cross-coupling steps, 4-(trifluoromethoxy)pyridine derivatives offer superior stability compared to methoxy-substituted analogs. The trifluoromethoxy group remains intact under hydroiodic acid exposure, whereas methoxy groups undergo cleavage, making the OCF3-substituted pyridine the preferred building block for sequences requiring acid-stable intermediates [1]. This stability eliminates the need for protecting group manipulations, reducing step count and improving overall synthetic efficiency.

ADME Optimization: Lipophilicity Modulation Without Introducing a Chiral Center

For drug discovery programs seeking to increase lipophilicity and membrane permeability without adding stereochemical complexity, 4-(trifluoromethoxy)pyridine provides a targeted LogP increase of approximately 1.33 units relative to unsubstituted pyridine [1][2]. The calculated LogP of 1.98 positions compounds incorporating this building block within the optimal lipophilicity range for oral bioavailability and CNS penetration, while the achiral nature of the OCF3 group avoids the development and manufacturing challenges associated with chiral centers [2].

Structure-Based Drug Design: Experimentally Validated Geometry for Computational Modeling

For structure-based drug design workflows requiring high-confidence starting geometries, 4-(trifluoromethoxy)pyridine offers experimentally validated structural data from the first X-ray crystallographic determinations of (trifluoromethoxy)pyridines [1]. The confirmed orthogonal orientation of the OCF3 group relative to the pyridine plane provides a reliable foundation for molecular docking, pharmacophore modeling, and quantum mechanical calculations, reducing structural uncertainty in silico [1].

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